molecular formula C23H34N4O3 B2515571 N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-80-0

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2515571
CAS No.: 892267-80-0
M. Wt: 414.55
InChI Key: IZPXWGDEYNJJII-UHFFFAOYSA-N
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Description

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H34N4O3 and its molecular weight is 414.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Pharmacological Properties :

    • Research on compounds structurally related to your query compound has shown potential in antibacterial activities and pharmacological profiles (Chu et al., 1991).
  • CGRP Receptor Inhibitor Synthesis :

    • The synthesis of structurally similar compounds as potent calcitonin gene-related peptide (CGRP) receptor antagonists has been developed. These studies focus on stereoselective and economical synthesis, relevant in medicinal chemistry (Cann et al., 2012).
  • Heterocyclic Derivative Syntheses :

    • Compounds with a similar structure have been used in the synthesis of various heterocyclic derivatives like tetrahydrofuran and dihydropyridinone, highlighting their utility in organic chemistry and drug synthesis (Bacchi et al., 2005).
  • Synthesis of Substituted Benzamides :

    • Research has been conducted on the synthesis of related N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, indicating their importance in the development of new chemical entities (Chau et al., 1982).
  • Antifolate Thymidylate Synthase Inhibitors :

    • Related quinazoline antifolates have been synthesized as inhibitors of thymidylate synthase, demonstrating their potential in cancer research and therapy (Marsham et al., 1989).
  • Novel Derivative Syntheses for Medical Applications :

    • The synthesis of novel derivatives like 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, which are structurally related to your query compound, has been explored for potential medical applications (Aghekyan et al., 2009).
  • Cytotoxic Activity of Carboxamide Derivatives :

    • Research has been conducted on benzimidazo[2,1-a]isoquinolines with carboxamide side chains for their cytotoxic activity, relevant to cancer treatment (Deady et al., 2000).
  • Potential Antipsychotic Agents :

    • Heterocyclic carboxamides, similar to your query compound, have been synthesized and evaluated as potential antipsychotic agents, showcasing their relevance in neuropsychiatric drug development (Norman et al., 1996).
  • Novel Antibacterial Agents :

    • Studies have also focused on the design of novel N-1 substituents of naphthyridones and quinolones, exhibiting potent antibacterial activities, which highlights the broad spectrum of applications for such compounds (Kuramoto et al., 2003).

Properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3/c1-3-4-5-13-27-22(29)19-8-7-18(16-20(19)25-23(27)30)21(28)24-11-6-12-26-14-9-17(2)10-15-26/h7-8,16-17H,3-6,9-15H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPXWGDEYNJJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCC(CC3)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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